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Compound of Interest

Compound Name: 2-Fluoro-4-iodo-5-methylpyridine

Cat. No.: B124746 Get Quote

CAS Number: 153034-94-7

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodo-5-
methylpyridine, a key building block in modern medicinal chemistry. Tailored for researchers,

scientists, and professionals in drug development, this document details the compound's

physicochemical properties, synthesis, and significant applications, with a focus on its role in

the development of targeted kinase inhibitors.

Core Compound Data
2-Fluoro-4-iodo-5-methylpyridine is a halogenated pyridine derivative recognized for its utility

as a versatile intermediate in organic synthesis. The strategic placement of fluoro, iodo, and

methyl groups on the pyridine ring imparts specific reactivity, making it a valuable precursor for

complex molecular architectures, particularly in the synthesis of pharmacologically active

compounds.
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Property Value Reference

CAS Number 153034-94-7 [1]

Molecular Formula C₆H₅FIN [1]

Molecular Weight 237.01 g/mol

Appearance
White to light yellow powder or

crystal

Purity Typically >98% [1]

Synonyms 6-Fluoro-4-iodo-3-picoline

Synthesis and Experimental Protocols
While a specific, detailed protocol for the direct synthesis of 2-Fluoro-4-iodo-5-methylpyridine
is not readily available in public literature, a likely synthetic route can be extrapolated from

established methods for analogous halogenated pyridines. A common approach involves a

multi-step process starting from a more readily available pyridine derivative. The following

protocol is a representative synthesis adapted from a patented method for a similar compound,

2-chloro-4-iodo-5-methylpyridine.

Hypothetical Synthesis of 2-Fluoro-4-iodo-5-methylpyridine

This proposed synthesis starts from 2-fluoro-5-methylpyridine and proceeds through nitration,

reduction, diazotization, and iodination.

Step 1: Nitration of 2-Fluoro-5-methylpyridine

Reaction: 2-Fluoro-5-methylpyridine is reacted with a nitrating agent, such as a mixture of

nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 2-fluoro-5-

methyl-4-nitropyridine.

Procedure: To a cooled solution of 2-fluoro-5-methylpyridine in concentrated sulfuric acid, a

mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low

temperature. The reaction is stirred for several hours and then carefully quenched by pouring

onto ice. The product is isolated by extraction and purified.
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Step 2: Reduction of the Nitro Group

Reaction: The nitro group of 2-fluoro-5-methyl-4-nitropyridine is reduced to an amino group

to form 4-amino-2-fluoro-5-methylpyridine.

Procedure: The nitro compound is dissolved in a suitable solvent like ethanol or acetic acid,

and a reducing agent such as iron powder or tin(II) chloride is added. The mixture is heated

and stirred until the reduction is complete. The product is then isolated after neutralization

and extraction.

Step 3: Diazotization of the Amino Group

Reaction: The amino group of 4-amino-2-fluoro-5-methylpyridine is converted to a diazonium

salt.

Procedure: The amino-pyridine is dissolved in an acidic solution (e.g., aqueous sulfuric acid)

and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the

diazonium salt.

Step 4: Iodination

Reaction: The diazonium salt is reacted with an iodide source, such as potassium iodide, to

yield the final product, 2-Fluoro-4-iodo-5-methylpyridine.

Procedure: A solution of potassium iodide in water is added to the cold diazonium salt

solution. The reaction mixture is stirred and allowed to warm to room temperature. The

desired iodo-compound precipitates and can be collected by filtration, followed by

purification.

Experimental Workflow for Synthesis
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Synthesis of 2-Fluoro-4-iodo-5-methylpyridine
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Caption: A plausible synthetic workflow for 2-Fluoro-4-iodo-5-methylpyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b124746?utm_src=pdf-body-img
https://www.benchchem.com/product/b124746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery: A Precursor for
Kinase Inhibitors
Halogenated pyridines are pivotal intermediates in the synthesis of kinase inhibitors, which are

a major class of targeted cancer therapies. The iodo-substituent on 2-Fluoro-4-iodo-5-
methylpyridine is particularly amenable to palladium-catalyzed cross-coupling reactions, such

as the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl and

heteroaryl groups. This versatility makes it a valuable starting material for creating libraries of

potential kinase inhibitors.

Role in the Synthesis of a p38 MAPK Inhibitor (Hypothetical Example)

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of

cellular responses to stress and inflammation.[2][3][4][5] Dysregulation of this pathway is

implicated in various inflammatory diseases and cancers, making p38 MAPK a significant

therapeutic target. Many p38 MAPK inhibitors feature a pyridine core that interacts with the

hinge region of the kinase's ATP-binding pocket.

The following section outlines a hypothetical experimental protocol for the synthesis of a p38

MAPK inhibitor using 2-Fluoro-4-iodo-5-methylpyridine as a key starting material.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 2-Fluoro-4-iodo-5-methylpyridine with a boronic acid to form a key

biaryl intermediate for a p38 MAPK inhibitor.

Materials:

2-Fluoro-4-iodo-5-methylpyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

Base (e.g., K₂CO₃, 2.0 equiv)

Solvent (e.g., 1,4-dioxane/water mixture)
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Procedure:

To a reaction vessel, add 2-Fluoro-4-iodo-5-methylpyridine, the arylboronic acid, and

the base.

The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.

The degassed solvent and the palladium catalyst are added.

The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the

progress monitored by TLC or LC-MS.

Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl

acetate), and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography.

Experimental Workflow for Inhibitor Synthesis
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Synthesis of a p38 MAPK Inhibitor
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Caption: General workflow for synthesizing a p38 MAPK inhibitor.

Role in Signaling Pathways
As a precursor to kinase inhibitors, 2-Fluoro-4-iodo-5-methylpyridine plays an indirect but

crucial role in modulating cellular signaling pathways. The final inhibitor molecule, synthesized

from this intermediate, is designed to bind to the ATP pocket of a target kinase, thereby

blocking its activity and disrupting the downstream signaling cascade.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1,

ASK1), a MAPKK (e.g., MKK3, MKK6), and a p38 MAPK.[4] This pathway is activated by
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various extracellular stimuli, including stress and inflammatory cytokines. Once activated, p38

MAPK phosphorylates downstream substrates, including other kinases and transcription

factors, leading to cellular responses such as inflammation, apoptosis, and cell cycle

regulation.[2][5]

Inhibition of the p38 MAPK Pathway

A competitive inhibitor synthesized from 2-Fluoro-4-iodo-5-methylpyridine would occupy the

ATP-binding site of p38 MAPK. This prevents the phosphorylation of p38's downstream targets,

thus inhibiting the signaling cascade.
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Caption: Inhibition of the p38 MAPK signaling pathway.

A similar role as a precursor can be found in the synthesis of inhibitors for other kinase

pathways, such as the Aurora kinase and PI3K/mTOR pathways, which are also critical in

cancer cell proliferation and survival.[6][7][8][9][10] The versatility of 2-Fluoro-4-iodo-5-
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methylpyridine in cross-coupling reactions makes it a valuable asset in the development of a

wide range of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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